6-(Propan-2-yloxy)pyridine-3-carboximidamide hydrochloride is a chemical compound with the molecular formula C9H13N3O·HCl and a molecular weight of 195.68 g/mol. This compound is classified as a pyridine derivative and is notable for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure allows it to interact with various biological targets, making it valuable for drug development and other applications.
The synthesis of 6-(Propan-2-yloxy)pyridine-3-carboximidamide hydrochloride typically involves the following steps:
The reaction mechanism involves the nucleophilic attack of the hydroxyl group on the isopropyl bromide, leading to the formation of the ether linkage. Following this, purification steps such as recrystallization or chromatography may be employed to isolate and purify the final product .
The molecular structure of 6-(Propan-2-yloxy)pyridine-3-carboximidamide hydrochloride features a pyridine ring substituted with a propan-2-yloxy group and a carboximidamide functional group. The presence of these groups influences its chemical reactivity and biological activity.
6-(Propan-2-yloxy)pyridine-3-carboximidamide hydrochloride can undergo several types of chemical reactions:
The ability to undergo these reactions makes this compound versatile for further synthetic applications, allowing for the creation of more complex molecules.
The mechanism of action for 6-(Propan-2-yloxy)pyridine-3-carboximidamide hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors.
The compound can inhibit enzyme activity by binding to either the active site or allosteric sites, thereby modulating enzyme function. This interaction can lead to significant changes in cellular pathways and biological processes, making it a candidate for therapeutic applications.
6-(Propan-2-yloxy)pyridine-3-carboximidamide hydrochloride is typically presented as a white crystalline solid.
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the identity and purity of this compound during synthesis .
6-(Propan-2-yloxy)pyridine-3-carboximidamide hydrochloride has several applications in scientific research:
The synthesis of 6-(propan-2-yloxy)pyridine-3-carboximidamide hydrochloride critically depends on the formation of the isopropoxy ether linkage at the 6-position of the pyridine ring. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, leveraging the activation conferred by electron-withdrawing substituents. In this approach, 6-chloronicotinonitrile or its carboximidamide derivative serves as the substrate, reacting with isopropanol under basic conditions. The reaction employs sodium hydroxide (10-30% w/v) in toluene at reflux temperatures (80-110°C), facilitating the nucleophilic displacement of chlorine by isopropoxide [1]. Alternatively, potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) at 60-80°C provides milder conditions suitable for acid-sensitive intermediates [3]. The reaction progress is monitored via high-performance liquid chromatography (HPLC) to confirm the complete consumption of the starting halide, with yields typically exceeding 85% after optimization [1] [3].
Key Reaction Parameters for Ether Formation:Table 1: Optimization of Nucleophilic Substitution Conditions
Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield Range (%) |
---|---|---|---|---|
Sodium hydroxide | Toluene | 80–110 | 4–8 | 85–92 |
Potassium carbonate | DMF | 60–80 | 6–10 | 78–88 |
Sodium methoxide | Methanol | 40–60 | 12–18 | 65–75 |
The choice of solvent significantly impacts regioselectivity and byproduct formation. Non-polar solvents like toluene minimize hydrolysis of nitrile/carboximidamide groups, while aprotic polar solvents enhance nucleophilicity. Post-reaction, the mixture is quenched with water, and the organic layer is separated, dried (e.g., over sodium sulfate), and concentrated to yield the ether intermediate as a crystalline solid [1] [3].
The carboximidamide functionality is introduced either before or after ether linkage formation, with both strategies offering distinct advantages. Route A involves the direct alkylation of 6-chloronicotinonitrile followed by conversion of the nitrile to the carboximidamide. The nitrile intermediate undergoes Pinner-type reactions, treated with anhydrous ethanol saturated with hydrochloric acid (HCl) at 0–5°C for 4–6 hours to form the imidate ester, followed by ammonia treatment to yield the primary carboximidamide [5] [6]. Route B first converts 6-chloronicotinonitrile to 6-chloropyridine-3-carboximidamide hydrochloride, which then undergoes nucleophilic substitution with isopropanol. This route benefits from the carboximidamide’s electron-donating effect, which moderates the pyridine ring’s electrophilicity, necessitating higher temperatures (100–120°C) and stronger bases like sodium hydride [6].
The carboximidamide group’s sensitivity to hydrolysis requires stringent control over reaction moisture. In both routes, intermediates are characterized by NMR and mass spectrometry to confirm structural integrity before proceeding. Route A achieves higher overall yields (75–80%) for the ether formation step due to the nitrile group’s stability, while Route B provides a more direct path for final product purification [5] [6].
Synthetic Routes to Target Compound:
Route A (Nitrile Alkylation First): Step 1: 6-Chloronicotinonitrile + Isopropanol/Base → 6-(Propan-2-yloxy)nicotinonitrile Step 2: Nitrile + HCl/EtOH → Imidate Ester Step 3: Imidate Ester + NH₃ → Carboximidamide Free Base Step 4: Free Base + HCl → Target Hydrochloride Salt Route B (Carboximidamide Alkylation First): Step 1: 6-Chloronicotinonitrile → 6-Chloropyridine-3-carboximidamide HCl Step 2: Carboximidamide + Isopropanol/Base → Target Compound
The hydrochloride salt formation of 6-(propan-2-yloxy)pyridine-3-carboximidamide is a crystallization-controlled process demanding precise stoichiometric and environmental control. The free base is dissolved in anhydrous ethyl acetate or acetone, and hydrogen chloride (HCl) is introduced either as a gas or as a concentrated solution in isopropanol/dioxane at 0–10°C [3] [6]. Stoichiometric studies reveal that 1.05–1.2 equivalents of HCl are optimal; excess acid promotes hydrolysis of the carboximidamide group to the primary amide, while insufficient acid leads to poor crystallization yields [6]. Temperature management is critical: adding HCl below 10°C minimizes degradation, followed by gradual warming to 25°C to precipitate the hydrochloride salt. This two-stage temperature protocol achieves a balance between high yield (88–92%) and chemical stability, with the product exhibiting less than 0.5% amide impurity by HPLC [3] [6].
Table 2: Impact of HCl Equivalents on Salt Formation
HCl Equivalents | Reaction Temperature (°C) | Yield (%) | Major Impurity | Impurity Level (%) |
---|---|---|---|---|
0.8 | 0–5 → 25 | 65 | Free base | 15–20 |
1.0 | 0–5 → 25 | 85 | Hydrolyzed amide | 0.5–1.0 |
1.2 | 0–5 → 25 | 92 | Hydrolyzed amide | 0.3–0.8 |
1.5 | 0–5 → 25 | 80 | Hydrolyzed amide | 5–10 |
Final product purity is achieved through sequential crystallization techniques that exploit differential solubility of the hydrochloride salt versus impurities. The crude salt is dissolved in a minimal volume of hot methanol/ethanol (80:20 v/v), followed by the addition of antisolvents like diisopropyl ether or methyl tert-butyl ether (MTBE) until cloudiness appears [3]. The mixture is cooled to 0–5°C and held for 4–6 hours to induce slow crystallization, yielding needle-like crystals with >99.0% HPLC purity. For persistent organic impurities (e.g., hydrolyzed amides or unreacted intermediates), activated carbon (1–5% w/w) treatment in the hot alcohol solution prior to crystallization is effective [1] [3].
Alternative solvent systems include ethanol-water blends (70:30), which enhance crystal morphology and filtration efficiency. The purified hydrochloride salt is isolated via vacuum filtration, washed with cold ether-based solvents to remove residual acids, and dried under reduced pressure (40–50°C) to prevent hydrate formation. Strict control of residual solvents is maintained per ICH guidelines, with levels monitored using gas chromatography (GC). The final product typically exhibits residual solvent content below 500 ppm and meets pharmaceutical-grade purity standards [1] [3].
Table 3: Crystallization Solvent Systems for Final Product
Solvent System | Antisolvent | Crystal Form | Purity (%) | Recovery (%) |
---|---|---|---|---|
Methanol/Water (85:15) | MTBE | Needles | 99.2 | 78 |
Ethanol/Water (70:30) | Diisopropyl ether | Plates | 99.5 | 85 |
Isopropanol | n-Hexane | Agglomerates | 98.8 | 80 |
Ethanol/MTBE (60:40) | None (cooling only) | Prisms | 99.1 | 82 |
Comprehensive Compound List
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9